molecular formula C13H16N2O2 B6635911 N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide

Cat. No.: B6635911
M. Wt: 232.28 g/mol
InChI Key: SLAPHWIJMCBJBR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, features an indole moiety, which is a common structural motif in many biologically active molecules .

Properties

IUPAC Name

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-9-13(16)15-6-4-10-2-3-12-11(8-10)5-7-14-12/h2-3,5,7-8,14H,4,6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPHWIJMCBJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide typically involves the acylation of an indole derivative. One common method is the reaction of 2-methoxyacetyl chloride with 2-(1H-indol-5-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, such as serotonin receptors, and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Uniqueness

N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 2-position of the acetamide moiety can also affect its pharmacokinetic properties, such as solubility and metabolic stability .

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